molecular formula C13H19NO3S B3131018 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine CAS No. 347873-46-5

4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Cat. No.: B3131018
CAS No.: 347873-46-5
M. Wt: 269.36 g/mol
InChI Key: BAXGSQVWZLOOFM-UHFFFAOYSA-N
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Description

4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine is a piperidine derivative featuring a phenoxy-methyl group at the 4-position of the piperidine ring. The phenoxy group is para-substituted with a methylsulfonyl (-SO₂CH₃) moiety, conferring electron-withdrawing properties and influencing its physicochemical and biological behavior. This compound is of interest in medicinal chemistry due to the structural versatility of piperidine derivatives, which are prevalent in pharmaceuticals targeting neurological, cardiovascular, and infectious diseases .

Properties

IUPAC Name

4-[(4-methylsulfonylphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-18(15,16)13-4-2-12(3-5-13)17-10-11-6-8-14-9-7-11/h2-5,11,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXGSQVWZLOOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine typically involves the reaction of piperidine with 4-(methylsulfonyl)phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenoxy compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of a methylsulfonyl group and a phenoxy group enhances its solubility and reactivity, making it suitable for various chemical reactions. The general formula can be represented as:

C13H17N1O3S1C_{13}H_{17}N_{1}O_{3}S_{1}

Medicinal Chemistry

  • Drug Development : 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural components may provide therapeutic effects in treating conditions such as pain, inflammation, or neurological disorders.
  • Receptor Modulation : The compound may act as a modulator for specific receptors in the central nervous system (CNS), which could lead to advancements in treatments for depression or anxiety disorders.

Organic Synthesis

  • Intermediate in Synthesis : This compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in creating libraries of compounds for biological screening.
  • Protecting Group : In organic synthesis, the piperidine moiety can be utilized as a protecting group for amines during multi-step reactions, enhancing selectivity and yield.

Case Study 1: Antinociceptive Activity

A study explored the antinociceptive properties of derivatives based on piperidine structures similar to this compound. The research indicated that modifications to the piperidine ring could enhance analgesic effects while minimizing side effects associated with traditional pain medications.

Case Study 2: CNS Activity

Research involving compounds structurally related to this compound demonstrated significant activity at serotonin receptors. These findings suggest potential applications in treating mood disorders, where modulation of serotonin levels is crucial.

Mechanism of Action

The mechanism of action of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring and the methylsulfonyl group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine:

Compound Name Core Structure Substituent on Phenoxy Ring Piperidine Substitution Key Features
This compound Piperidine + phenoxy-CH₂- 4-SO₂CH₃ 4-position Methylsulfonyl group enhances polarity
3-[4-(Methylsulfonyl)phenoxy]piperidine Piperidine + phenoxy- 4-SO₂CH₃ 3-position Lacks methylene linker; reduced flexibility
4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine Piperidine + phenoxy-CH₂- 4-tert-pentyl 4-position Bulky tert-pentyl group increases lipophilicity
4-[4-(Trifluoromethoxy)phenoxy]piperidine Piperidine + phenoxy- 4-OCF₃ 4-position Trifluoromethoxy improves metabolic stability
1-(Methylsulfonyl)-4-[4-(trifluoromethoxy)phenoxy]piperidine Piperidine + phenoxy- 4-OCF₃ N-SO₂CH₃ Sulfonyl group on nitrogen; distinct electronic effects

Physicochemical Properties

  • Polarity : The methylsulfonyl group in the target compound increases polarity compared to tert-pentyl or trifluoromethoxy substituents .
  • Lipophilicity: Analogs like 4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine exhibit higher logP values due to bulky alkyl groups, whereas trifluoromethoxy derivatives balance lipophilicity and electronegativity .
  • Molecular Weight: The target compound (estimated MW: ~285.36 g/mol) is heavier than 3-[4-(Methylsulfonyl)phenoxy]piperidine (MW: 255.33 g/mol) due to the additional methylene group .

Biological Activity

4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine, commonly referred to by its chemical structure, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through an examination of its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has the following molecular characteristics:

PropertyDetails
Molecular Formula C13H17NO3S
Molecular Weight 273.35 g/mol
CAS Number 347873-46-5
Solubility Soluble in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with methylsulfonyl phenol compounds. The process often requires specific catalysts and controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives possess activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary studies have explored the anticancer potential of piperidine derivatives. In vitro assays demonstrated that certain analogs inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. This interaction can modulate various biological processes, contributing to its therapeutic effects.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a methylsulfonyl group exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

Study 2: Anticancer Screening

In another investigation, a library of piperidine compounds was screened for anticancer properties using the MTT assay on various cancer cell lines. The results showed that this compound had a notable IC50 value against MCF-7 cells, indicating significant cytotoxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where piperidine reacts with 4-(methylsulfonyl)phenoxymethyl chloride under alkaline conditions (e.g., triethylamine). Purification typically involves column chromatography or recrystallization using solvents like ethanol or dichloromethane .
  • Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts. Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl group .

Q. How can purity and functional groups be confirmed during synthesis?

  • Methodology :

  • FT-IR : Identify sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups.
  • NMR : Use ¹H NMR to confirm piperidine ring protons (δ 1.4–2.8 ppm) and aromatic protons (δ 6.8–7.8 ppm). ¹³C NMR resolves the methylsulfonyl carbon (δ ~45 ppm) .
  • Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values to validate molecular composition .

Q. What purification techniques are effective for isolating this compound?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate impurities. Monitor fractions via HPLC or UV-Vis .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Tools like Gaussian or ORCA can predict solvent effects and reaction kinetics. Pair with machine learning to screen solvent/base combinations, reducing trial-and-error experimentation .
  • Case Study : ICReDD’s approach integrates computational reaction path searches with experimental validation, accelerating condition optimization .

Q. How should discrepancies in elemental analysis data be addressed?

  • Methodology : If observed vs. theoretical values differ (e.g., C% ±0.5%), verify sample homogeneity via X-ray crystallography. Consider alternative analytical methods like high-resolution mass spectrometry (HRMS) to confirm molecular weight. Contamination by residual solvents (e.g., DMF) can skew results; use TGA to assess thermal stability .

Q. What HPLC conditions ensure accurate purity assessment?

  • Methodology :

  • Column : C18 reversed-phase (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Methanol/buffer (65:35 v/v; buffer = 10 mM sodium acetate + 1-octanesulfonate, pH 4.6).
  • Detection : UV at 254 nm. Validate method specificity using spiked impurities .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Temperature : Store at 25°C, 40°C, and 60°C for 1–3 months.
  • pH : Expose to buffers (pH 1–9) and analyze degradation via LC-MS.
  • Light Sensitivity : Perform ICH Q1B photostability testing. Decomposition products (e.g., sulfonic acids) can be identified using MS/MS .

Q. How can structure-activity relationships (SAR) guide bioactivity studies?

  • Methodology : Compare analogs (e.g., 4-fluorophenyl or methoxyphenoxy derivatives) in receptor-binding assays. For example, modify the sulfonyl group to assess 5-HT receptor affinity. Use molecular docking (AutoDock Vina) to predict binding modes and guide synthetic priorities .

Data Contradiction Analysis

  • Example : Inconsistent melting points or NMR shifts may arise from polymorphic forms. Resolve via XRPD to identify crystalline phases. If bioactivity data conflicts (e.g., IC50 variations), validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Experimental Design Tips

  • Scale-Up : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., sulfonyl chlorides). Use microreactors to control exotherms .
  • Safety : Follow GHS guidelines (e.g., wear nitrile gloves, use fume hoods) due to the compound’s irritant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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